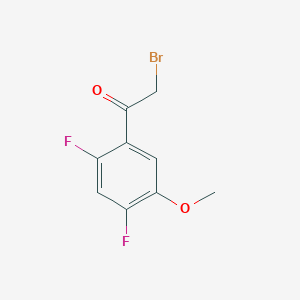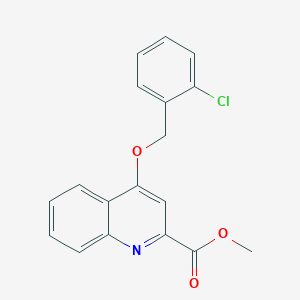
Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C18H14ClNO3. It is a type of quinoline derivative .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . A highly efficient, cost-effective, and environmentally benign protocol for the synthesis of 2,4,6-trisubstituted quinoline derivatives using NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported .Molecular Structure Analysis
The molecular structure of “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate” includes a quinoline ring system, which is a benzene ring fused with a pyridine moiety.Chemical Reactions Analysis
Quinoline derivatives, including “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate”, can undergo various chemical reactions. For instance, multicomponent reactions of 1,2,4-triazolylamino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H-chromen-2-one in water under heating conditions or microwave or ultrasonic irradiation in the presence of L-proline as a catalyst have been reported .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate” is 327.76. Further physical and chemical properties are not explicitly mentioned in the available literature.科学的研究の応用
Novel Synthetic Methodologies
Efficient Synthesis Routes : An innovative approach has been developed for the construction of quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This method demonstrates compatibility with a wide range of functional groups, suggesting its utility in the pharmaceutical industry for the synthesis of complex molecules (Wang et al., 2018).
Antimicrobial and Antituberculosis Agents
Antituberculosis Activity : New derivatives, specifically quinoxaline-2-carboxylate 1,4-dioxide compounds, have been synthesized and evaluated for their antituberculosis properties. Modifications to the quinoxaline nucleus, such as the addition of chloro, methyl, or methoxy groups, have been found to significantly affect in vitro activity, indicating the potential for these compounds in treating tuberculosis (Jaso et al., 2005).
Applications in Liquid Crystal Displays
Liquid Crystal Display Dyes : Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates has been explored for potential application in liquid crystal displays. The orientation parameter of these new dyes in nematic liquid crystal suggests a high potential for their use in advanced display technologies (Bojinov & Grabchev, 2003).
Monoamine Oxidase Inhibition
Monoamine Oxidase Inhibitors : A study focusing on 4-oxoquinoline derivatives revealed their pharmacological properties as potential monoamine oxidase inhibitors. Tautomerism plays a critical role in the biological activity of these compounds, highlighting the importance of structural considerations in drug design (Mesiti et al., 2021).
将来の方向性
The development of synthetic methods for making quinoline derivatives, including “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate”, continuously attracts the interest of organic and medicinal chemists . Future research may focus on the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
特性
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYUSWGTBGNOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)

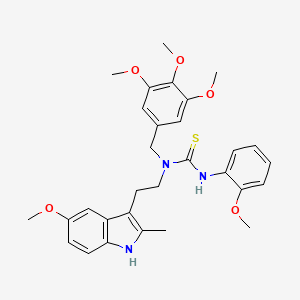
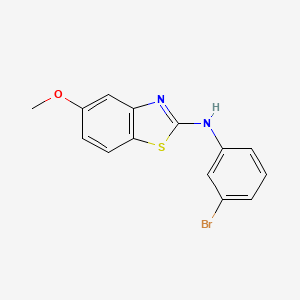
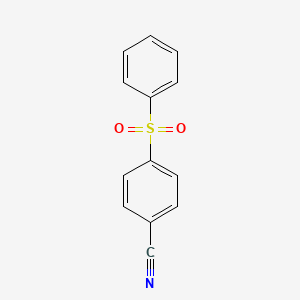
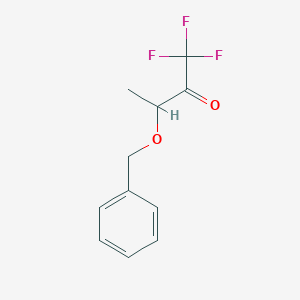
![Ethyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2905201.png)
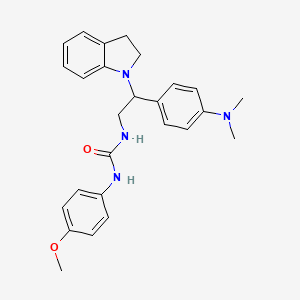
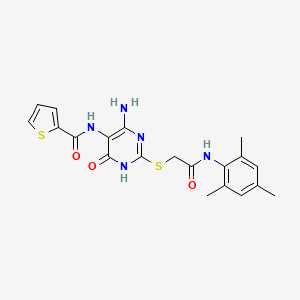
![1H-Pyrazol-3-amine, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2905207.png)
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2905209.png)
